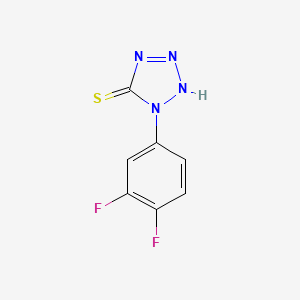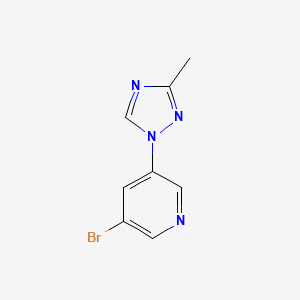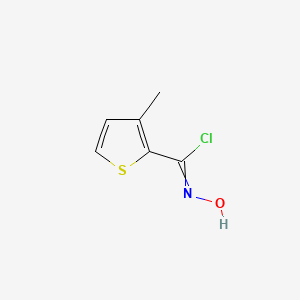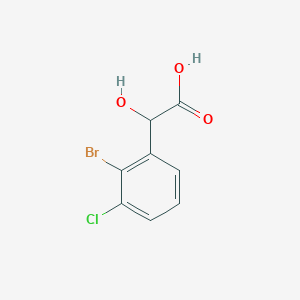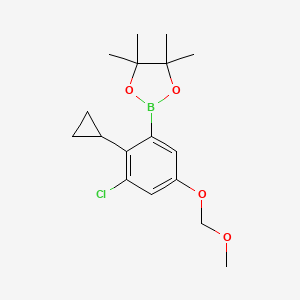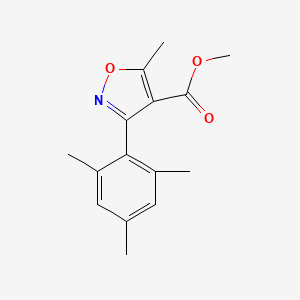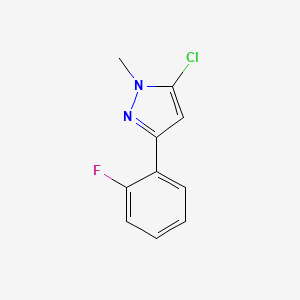
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chlorine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The use of robust and efficient catalysts can also enhance the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-(4-fluorophenyl)-1H-pyrazole
- 3-(2-Fluorophenyl)-1-methyl-1H-pyrazole
- 5-Chloro-1-methyl-1H-pyrazole
Uniqueness
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the pyrazole ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C10H8ClFN2 |
|---|---|
Peso molecular |
210.63 g/mol |
Nombre IUPAC |
5-chloro-3-(2-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8ClFN2/c1-14-10(11)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3 |
Clave InChI |
SPCVZOCEFACMTQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=CC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)

